![molecular formula C9H15NO2 B2742455 Methyl 5-azaspiro[3.4]octane-2-carboxylate CAS No. 2260917-57-3](/img/structure/B2742455.png)

Methyl 5-azaspiro[3.4]octane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

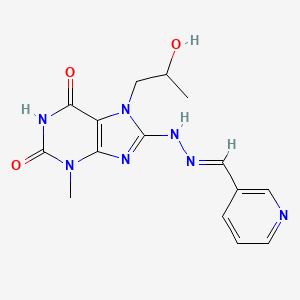

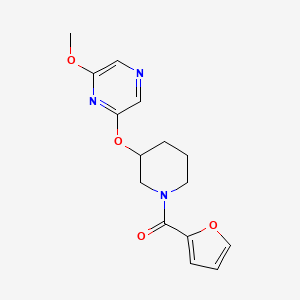

“Methyl 5-azaspiro[3.4]octane-2-carboxylate” is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.224. It is closely related to other compounds such as “methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride” and "methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate" .

Molecular Structure Analysis

The InChI code for “Methyl 5-azaspiro[3.4]octane-2-carboxylate” is1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3/t7-,9+ . This indicates the presence of a spirocyclic structure in the molecule.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl 5-azaspiro[3.4]octane-2-carboxylate, also known as 2-azaspiro[3.4]octane, is a bicyclic compound with a spirocyclic structure. It can be synthesized through several routes, including annulation of the cyclopentane ring or the four-membered ring. These synthetic approaches utilize readily available starting materials and involve minimal chromatographic purifications .

Pharmaceutical Applications

a. M4 Receptor Agonists: Methyl 5-azaspiro[3.4]octane-2-carboxylate derivatives have been investigated as M4 receptor agonists. The M4 receptor, a subtype of muscarinic acetylcholine receptors, plays a crucial role in various physiological processes. Modulating M4 receptor activity has potential therapeutic implications for neurological disorders, including schizophrenia and Alzheimer’s disease .

Medicinal Chemistry and Drug Design

a. EGFR Inhibitors: Methyl 5-azaspiro[3.4]octane-2-carboxylate derivatives have been employed in the preparation of azaspirocycle or azetidine-substituted 4-anilinoquinazoline derivatives. These compounds exhibit inhibitory activity against the epidermal growth factor receptor (EGFR). EGFR inhibitors are relevant in cancer therapy due to their ability to suppress tumor growth and metastasis .

Materials Science

a. Functional Materials: Exploring the modification of Methyl 5-azaspiro[3.4]octane-2-carboxylate for functional materials (e.g., polymers, coatings, or sensors) could yield interesting properties due to its spirocyclic backbone.

Propiedades

IUPAC Name |

methyl 5-azaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-12-8(11)7-5-9(6-7)3-2-4-10-9/h7,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDAXCKAUHPILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(C1)CCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-azaspiro[3.4]octane-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)

![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)

![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)

![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)